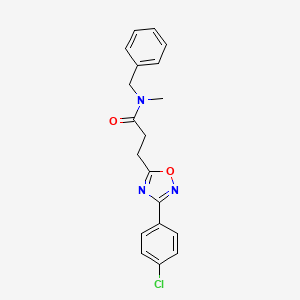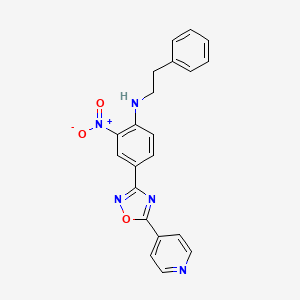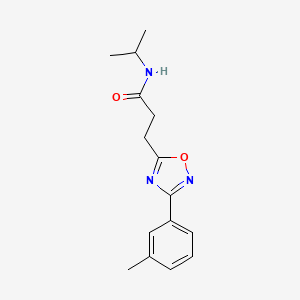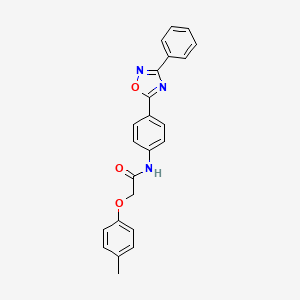
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide, also known as BCTC, is a compound that has gained significant attention in the scientific community due to its potential applications in research. BCTC is a TRPV1 antagonist, which means that it can block the activity of the TRPV1 receptor, which is involved in pain sensation and inflammation. The purpose of
作用機序
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide is a TRPV1 antagonist, which means that it can block the activity of the TRPV1 receptor. TRPV1 is a receptor that is involved in pain sensation and inflammation. When TRPV1 is activated, it can lead to the sensation of pain and the release of inflammatory mediators. This compound blocks the activity of TRPV1 by binding to the receptor and preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block the activity of TRPV1, which can lead to a reduction in pain sensation and inflammation. This compound has also been shown to have an effect on the release of neurotransmitters, such as glutamate and substance P, which are involved in pain sensation. This compound has also been shown to have an effect on the release of cytokines, which are involved in inflammation.
実験室実験の利点と制限
One advantage of using N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide in lab experiments is that it is a potent and selective TRPV1 antagonist. This means that it can specifically block the activity of TRPV1 without affecting other receptors. Another advantage is that this compound has been extensively studied, and its mechanism of action is well understood. One limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities. Another limitation is that it can be expensive to synthesize.
将来の方向性
There are several future directions for the study of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide. One direction is the development of new pain medications based on the TRPV1 antagonist activity of this compound. Another direction is the development of new anti-inflammatory medications based on the TRPV1 antagonist activity of this compound. Another direction is the study of the effects of this compound on other receptors and pathways that are involved in pain sensation and inflammation. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its potential applications in research.
合成法
The synthesis of N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide involves several steps. First, 4-chlorobenzoyl chloride is reacted with 3-amino-1,2,4-oxadiazole in the presence of a base to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-benzyl-N-methylpropan-1-amine in the presence of a coupling reagent to form this compound.
科学的研究の応用
N-benzyl-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylpropanamide has been extensively studied for its potential applications in pain research. It has been shown to block the activity of TRPV1, which is a receptor involved in pain sensation. This makes this compound a potential candidate for the development of new pain medications. This compound has also been studied for its potential applications in inflammation research. TRPV1 is involved in the regulation of inflammation, and this compound has been shown to block this activity, making it a potential candidate for the development of new anti-inflammatory medications.
特性
IUPAC Name |
N-benzyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(13-14-5-3-2-4-6-14)18(24)12-11-17-21-19(22-25-17)15-7-9-16(20)10-8-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSARYUTTSZZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)











![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)